

# m-PEG24-alcohol safety and handling guidelines

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## Compound of Interest

Compound Name: *m*-PEG24-alcohol

Cat. No.: B15542643

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## An In-Depth Technical Guide to the Safe Handling of **m-PEG24-alcohol**

This guide provides comprehensive safety and handling information for **m-PEG24-alcohol**, intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, toxicological data, handling procedures, and emergency protocols.

## Substance Identification and Properties

**m-PEG24-alcohol** is a high molecular weight, monodispersed polyethylene glycol derivative containing a terminal methoxy group and a terminal hydroxyl group.[1] It is a hydrophilic polymer frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of proteins and nanoparticles to improve solubility, stability, and pharmacokinetic properties.

## Physical and Chemical Properties

While specific experimental data for properties like melting and boiling points are not readily available, the information below is compiled from various suppliers. The substance is typically a white to off-white waxy solid at room temperature.[2]

Property	Data	Source(s)
Chemical Name	Methoxy(polyethylene glycol) alcohol	
Molecular Formula	C49H100O25	
Molecular Weight	~1089.3 g/mol	
CAS Number	9004-74-4 (for Polyethylene glycol methyl ether class), 2376450-73-4 (specific to m-PEG24-alcohol)	
Appearance	White to off-white waxy solid or paste	
Solubility	Soluble in water and most polar organic solvents	
Purity	Typically >95%	

## Toxicological Data

The toxicological properties of **m-PEG24-alcohol** have not been thoroughly investigated. However, data from related high molecular weight polyethylene glycols (PEGs) and methoxy polyethylene glycols (mPEGs) suggest a low order of toxicity. It is crucial to distinguish these from low molecular weight glycol ethers, such as ethylene glycol monomethyl ether (EGME), which are known to have significant reproductive and hematological toxicity.

Endpoint	Finding	Compound Class	Source(s)
Acute Oral Toxicity	LD50 (Rat) > 10,000 mg/kg. Generally considered to have very low acute toxicity.	PEG-6 Methyl Ether	
Acute Dermal Toxicity	LD50 (Rabbit) > 10,000 mg/kg.	PEG-6 Methyl Ether	
Skin Irritation	Signs of slight cutaneous irritation were observed in rats and rabbits after repeated high-dose exposure, but with no microscopic changes in the skin of rats.	Methoxy Polyethylene Glycol-350 (MPEG-350)	
Systemic Toxicity	No significant systemic toxicological effects were expected following repeated cutaneous exposure due to minimal absorption.	Methoxy Polyethylene Glycol-350 (MPEG-350)	
Chronic Effects	Subcutaneous and intravenous exposure in rats led to tissue vacuolation without an inflammatory response, and the production of anti-PEG IgM antibodies.	High-Molecular-Weight PEGs (20-60 kDa)	
Carcinogenicity	Not identified as a probable, possible, or confirmed human carcinogen by IARC,	PEG Methyl Ether class	

NTP, ACGIH, or  
OSHA.

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## Hazard Identification and Classification

**m-PEG24-alcohol** is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, due to the limited specific toxicological data, it should be handled with the care afforded to all laboratory chemicals.

- Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact.
- Potential Health Effects:
  - Eye: May cause mild, transient irritation.
  - Skin: Prolonged or repeated contact may cause slight skin irritation.
  - Inhalation: Inhalation of dust may cause respiratory tract irritation.
  - Ingestion: Not an anticipated route of exposure. Expected to have low acute toxicity.

## Safe Handling and Storage

### Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure when handling **m-PEG24-alcohol**.

Protection Type	Specification	Source(s)
Eye/Face	Wear chemical safety goggles or glasses with side protection.	
Hand	Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.	
Body	Wear a standard laboratory coat.	
Respiratory	Not required under normal use with adequate ventilation. If dust is generated, use an approved particulate respirator.	

## Engineering Controls

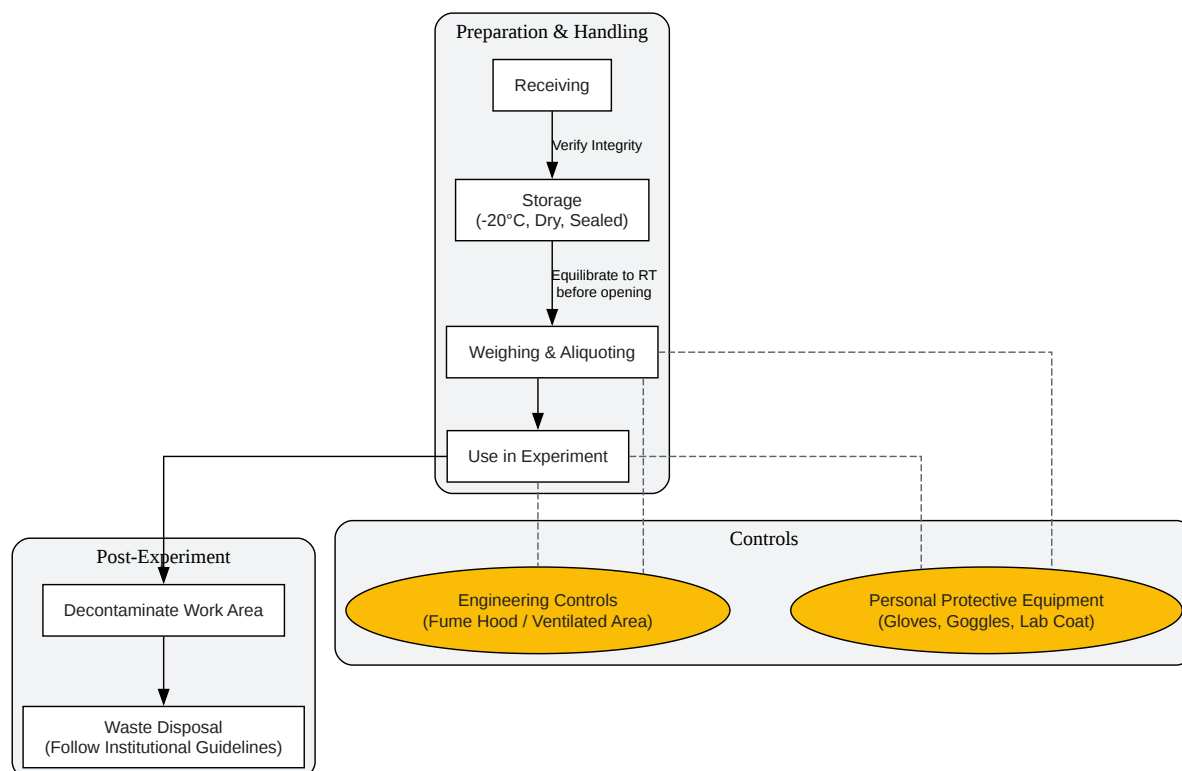
Use in a well-ventilated area. A chemical fume hood or other local exhaust ventilation is recommended, especially when handling powders or generating dust. Ensure that eyewash stations and safety showers are readily accessible.

## Handling Procedures

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Minimize dust generation and accumulation.
- Wash hands thoroughly after handling.
- Keep containers tightly closed when not in use.

## Storage Conditions

- Temperature: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Many suppliers recommend storage at -20°C for long-term stability.
- Incompatibilities: Keep away from strong oxidizing agents.
- Light: Some suppliers recommend protecting from light.



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**Caption:** General workflow for the safe handling of **m-PEG24-alcohol**.

## Emergency and First Aid Procedures

Exposure	Procedure	Source(s)
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.	
Skin Contact	Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.	
Inhalation	Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.	
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Seek medical attention.	

## Spill and Disposal

- **Spill Response:** For a small spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. For a large spill, follow institutional procedures.



- **Waste Disposal:** Dispose of waste material in accordance with all applicable local, regional, and national regulations.

## Experimental Protocols for Safety Assessment

Specific safety studies on **m-PEG24-alcohol** are not widely published. The following protocols are based on internationally recognized guidelines and represent the methodologies that would be used to assess the skin irritation and cytotoxic potential of such a substance.

### Protocol: In Vitro Skin Irritation (Based on OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on cell viability in a Reconstructed Human Epidermis (RhE) model.

- **Objective:** To determine if **m-PEG24-alcohol** is an irritant (UN GHS Category 2).
- **Principle:** The test substance is applied topically to the RhE tissue. Irritant chemicals damage the cells, leading to a decrease in cell viability, which is measured by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt.
- **Methodology:**
  - **Tissue Culture:** Use commercially available, validated RhE tissue models (e.g., EpiDerm™, EpiSkin™).
  - **Preparation:** Pre-incubate the RhE tissues in assay medium as per the manufacturer's instructions.
  - **Application:**
    - For solid **m-PEG24-alcohol**, apply a sufficient amount (e.g., 25-30 mg) wetted with a small volume of a suitable solvent (e.g., sterile water or PBS) to ensure uniform contact.
    - Apply a negative control (solvent) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to separate tissues.

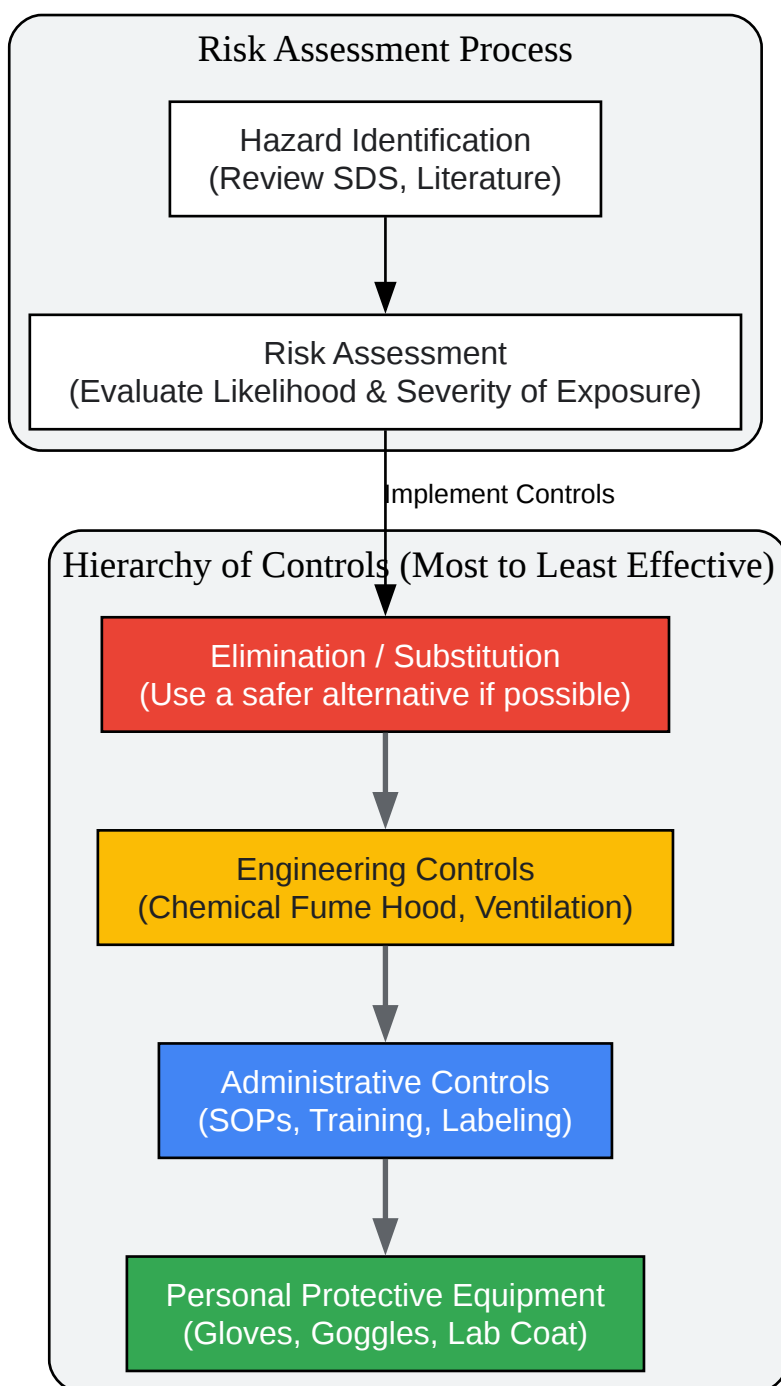
- Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at 37°C and 5% CO<sub>2</sub>.
- Rinsing: After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.
- MTT Assay: Transfer tissues to a fresh medium containing MTT (e.g., 0.3-1 mg/mL) and incubate for 3 hours.
- Extraction: Extract the formed formazan salt from the tissues using a solvent like isopropanol.
- Measurement: Read the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
- Data Interpretation:
  - Calculate the percent viability for each tissue relative to the negative control.
  - If mean viability is  $\leq 50\%$ , the substance is classified as a skin irritant (GHS Category 2).
  - If mean viability is  $> 50\%$ , the substance is considered a non-irritant.

## Protocol: In Vitro Cytotoxicity (Based on ISO 10993-5)

This test assesses the potential for a substance to cause damage to cells, a general indicator of toxicity. The extract method is described here.

- Objective: To determine the cytotoxic potential of **m-PEG24-alcohol** by measuring its effect on the viability of cultured mammalian cells.
- Principle: An extract of the test material is prepared, and this extract is used to treat a monolayer of cultured cells. A reduction in cell viability of more than 30% is considered a cytotoxic effect.
- Methodology:

- Cell Culture: Seed a suitable mammalian cell line (e.g., human dermal fibroblasts, Balb/c 3T3 fibroblasts) into 96-well plates and incubate for 24 hours to form a sub-confluent monolayer.
- Extract Preparation:
  - Incubate a sterile sample of **m-PEG24-alcohol** in a culture medium (with serum) at a specified ratio (e.g., mass/volume) for 24 hours at 37°C with agitation.
  - Prepare extracts for negative controls (extraction medium only) and positive controls (e.g., medium containing a known toxicant like 0.1% phenol).
- Cell Treatment: Remove the culture medium from the cells and replace it with the prepared extracts (and controls). It is common to test a serial dilution of the extract.
- Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO<sub>2</sub>.
- Viability Assessment (e.g., Neutral Red Uptake - NRU):
  - After incubation, replace the extract medium with a medium containing Neutral Red dye. Incubate for ~3 hours to allow viable cells to take up the dye.
  - Wash the cells, then add a destain solution to extract the dye from the cells.
  - Measure the OD of the destain solution with a spectrophotometer.
- Microscopic Evaluation: Qualitatively assess cell morphology for signs of toxicity (e.g., cell lysis, rounding, detachment) and assign a grade (0-4).
- Data Interpretation:
  - Calculate the percent viability relative to the negative control.
  - If cell viability is reduced by more than 30%, the material is considered to have a cytotoxic potential.



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**Caption:** Logical flow of hazard management for laboratory chemicals.

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